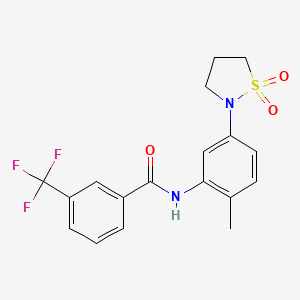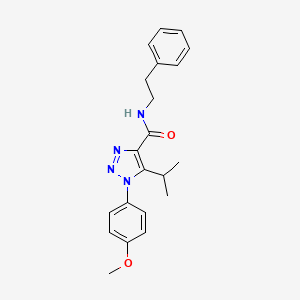
1-(4-methoxyphenyl)-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methoxyphenyl)-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24N4O2 and its molecular weight is 364.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Triazole Derivatives in Pharmacology
Triazole derivatives, such as 1-(4-methoxyphenyl)-N-(2-phenylethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, are known for their valuable pharmacological properties, including anti-convulsive activity, making them useful in treating epilepsy and conditions of tension and agitation. This underscores the significance of triazole compounds in developing new therapeutic agents (Shelton, 1981).
Schiff Bases in Pharmaceutical Chemistry
Schiff bases containing biologically active 1,2,4-triazole rings, like the mentioned compound, are pivotal in pharmaceutical chemistry. They have applications ranging from dyes, textiles, and cosmetics to synthetic polymers and macromolecular material improvement. Their most crucial application, however, lies in the development of new drugs for treating various diseases (Gürbüz et al., 2020).
Antioxidant and Anticancer Activities
Compounds with a 1,2,3-triazole structure demonstrate significant antioxidant activities, with some derivatives showing higher effectiveness than well-known antioxidants like ascorbic acid. Additionally, these compounds exhibit notable anticancer activities, particularly against specific cancer cell lines, indicating their potential in cancer therapy (Tumosienė et al., 2020).
Role in Synthesis of Cytotoxic Agents
The synthesis of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives has been studied for their anticancer activity. These derivatives have shown promising cytotoxicity against breast cancer cell lines, highlighting their potential as targeted therapies in oncology (Shinde et al., 2022).
Antimicrobial and Antifungal Potential
Derivatives of 1,2,4-triazole, including the mentioned compound, exhibit substantial antimicrobial and antifungal activities. This property makes them candidates for developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Basoğlu et al., 2013).
Synthesis and Herbicidal Activity
Novel derivatives of 1,2,4-triazole, including compounds with a structure similar to the mentioned compound, have been synthesized and evaluated for their herbicidal activities. Some of these compounds showed significant herbicidal potency, indicating their potential use in agriculture (Jin et al., 2015).
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(2-phenylethyl)-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15(2)20-19(21(26)22-14-13-16-7-5-4-6-8-16)23-24-25(20)17-9-11-18(27-3)12-10-17/h4-12,15H,13-14H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLKWJLKENAIHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2817387.png)
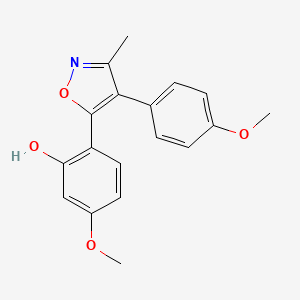

![(4-Phenyloxan-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2817392.png)
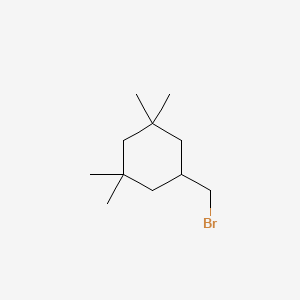
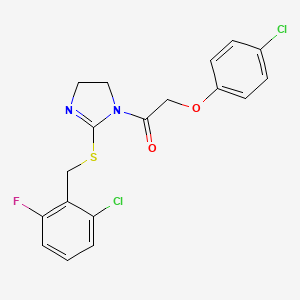

![8-fluoro-2-(6-oxo-1,6-dihydropyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2817399.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2817403.png)
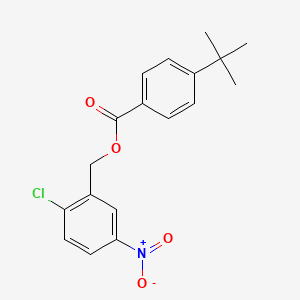
![2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2817405.png)
